Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(8-14)5-10-6-13(7-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPPREIXYBFQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CN(C1)C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base. One common method includes the following steps:
Starting Materials: Azetidine, tert-butyl chloroformate, and a base such as triethylamine.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity.
Procedure: The azetidine is first deprotonated by the base, followed by the addition of tert-butyl chloroformate to form the desired tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxy group to a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate. Research indicates that derivatives of azetidine compounds exhibit significant activity against various bacterial strains, including multidrug-resistant strains.
Case Study 1: Efficacy Against Mycobacterium tuberculosis
A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of less than 1 μg/mL against both sensitive and resistant strains of Mycobacterium tuberculosis, indicating its potential as a lead compound for tuberculosis treatment .
Anticancer Properties
The structural analogs of this compound have been evaluated for their anticancer activities. In vitro studies have shown promising results against various cancer cell lines.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays revealed that certain derivatives exhibited significant cytotoxic effects on MDA-MB-231 (triple-negative breast cancer) cells, with half-maximal inhibitory concentration (IC50) values ranging from 0.126 to 2.95 μM. These findings suggest that the compound may inhibit pathways crucial for cancer cell proliferation .
The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors in organic synthesis. The exact synthetic routes and methodologies can vary based on the desired purity and yield.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Analogs
Key Findings and Implications
- Branching vs. Linearity : The target compound’s branched 3-hydroxy-2-methylpropyl group likely confers greater stereochemical complexity and steric hindrance compared to linear analogs like 1h, impacting receptor binding or synthetic accessibility.
- Fluorination Effects : Fluorinated analogs (e.g., from ) exhibit improved metabolic stability but reduced polarity, whereas hydroxylated derivatives (e.g., ) prioritize solubility.
- Synthetic Efficiency : Yields vary widely (35–66%), influenced by substituent complexity and purification methods (HPLC vs. flash chromatography).
Biological Activity
Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- CAS Number : 2490420-76-1
This compound exhibits several biological activities, primarily through interactions with specific biomolecular targets. The compound's azetidine core and the tert-butyl group enhance its stability and solubility, facilitating its pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes involved in metabolic pathways, which may contribute to its therapeutic potential.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research.
- Anti-inflammatory Properties : The compound appears to modulate inflammatory responses, potentially reducing cytokine production associated with various pathologies.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In vitro studies have shown that this compound can significantly reduce the death of astrocytes exposed to amyloid-beta (Aβ) peptides. This protective effect is attributed to the compound's ability to lower oxidative stress markers and inflammatory cytokines such as TNF-α.
Case Study 2: Enzyme Interaction
Research has indicated that this compound can inhibit specific enzymes related to metabolic disorders. For example, in a study involving diabetic models, the administration of this compound resulted in improved glucose metabolism and reduced lipid peroxidation markers.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-hydroxyazetidine-1-carboxylate | Azetidine core | Demonstrates distinct neuroprotective properties |
| Tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate | Similar azetidine structure | Varies in metabolic enzyme interaction |
Q & A
Q. What synthetic strategies are commonly employed to prepare tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate?
The synthesis typically involves a multi-step approach starting with tert-butyl azetidine-1-carboxylate derivatives. A key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, is modified via nucleophilic addition or alkylation reactions. For example, Grignard or organometallic reagents can introduce the 3-hydroxy-2-methylpropyl side chain. Post-functionalization steps, such as hydroxyl protection (e.g., using tert-butyldimethylsilyl chloride) or reduction (e.g., NaBH₄), are critical for regioselectivity and yield optimization .
Q. How is the stereochemical integrity of the azetidine ring maintained during synthesis?
The tert-butyl carbamate (Boc) group on the azetidine nitrogen acts as a protecting group, stabilizing the ring against racemization during alkylation or oxidation. Solvent choice (e.g., anhydrous THF or DMF) and low-temperature conditions (−78°C to 0°C) minimize side reactions. Chiral HPLC or polarimetry is recommended post-synthesis to confirm enantiopurity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify the Boc group (δ ~1.4 ppm for tert-butyl), azetidine ring protons (δ 3.0–4.0 ppm), and hydroxypropyl substituents (δ 1.2–1.8 ppm for methyl groups).
- IR : Stretching frequencies for carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) confirm functional groups.
- MS : High-resolution ESI-MS validates molecular weight (C₁₃H₂₅NO₃, theoretical 259.18 g/mol) .
Q. What are the primary research applications of this compound?
It serves as a versatile intermediate in medicinal chemistry for:
- Drug discovery : Functionalization of the azetidine ring enables synthesis of kinase inhibitors or antimicrobial agents.
- Peptidomimetics : The rigid azetidine scaffold mimics proline in bioactive peptides, enhancing metabolic stability .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-alkylation) be mitigated during synthesis?
- Stepwise addition : Controlled introduction of the hydroxypropyl group via slow reagent addition (e.g., using a syringe pump).
- Protection-deprotection : Temporary protection of the hydroxyl group (e.g., as a silyl ether) prevents undesired nucleophilic attacks.
- Catalytic optimization : Transition-metal catalysts (e.g., Pd or Ni) improve selectivity in cross-coupling steps .
Q. What strategies address low yields in large-scale synthesis?
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side products.
- Solvent optimization : Switching from DMF to acetonitrile or 2-MeTHF improves reaction homogeneity and scalability.
- Byproduct recycling : Unreacted intermediates are recovered via column chromatography or crystallization .
Q. How do steric effects influence the reactivity of the azetidine ring?
The tert-butyl group creates steric hindrance, directing electrophilic attacks to the less hindered C3 position of the azetidine. Computational studies (DFT) predict preferential reaction pathways, validated by X-ray crystallography of intermediates .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from:
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted starting materials can skew results. LC-MS purity checks (>98%) are essential.
- Assay conditions : Variations in pH, serum proteins, or cell lines require standardized protocols (e.g., CLSI guidelines) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Molecular docking : Predicts binding affinities to targets like bacterial topoisomerases or kinases.
- ADMET prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration.
- QSAR : Correlates substituent electronic effects (Hammett constants) with bioactivity .
Methodological Notes
- Safety protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2). Fume hoods are mandatory for handling volatile reagents .
- Data validation : Cross-reference synthetic yields and spectral data with peer-reviewed studies (e.g., J. Org. Chem.) to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
